

# physical and chemical properties of 4-Bromo-3-nitrobenzotrifluoride

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## Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzotrifluoride

Cat. No.: B1268037

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## An In-depth Technical Guide to 4-Bromo-3-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for **4-Bromo-3-nitrobenzotrifluoride**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### Core Physical and Chemical Properties

**4-Bromo-3-nitrobenzotrifluoride** is a substituted aromatic compound with the chemical formula  $C_7H_3BrF_3NO_2$ . It is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physical and Chemical Properties of **4-Bromo-3-nitrobenzotrifluoride**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO <sub>2</sub>	[1]
Molecular Weight	270.00 g/mol	
CAS Number	349-03-1	[1]
Appearance	Clear yellow liquid	[2]
Boiling Point	90 °C @ 3 mmHg	[3]
Density	1.763 g/mL at 25 °C	[3]
Refractive Index (n <sub>20</sub> /D)	1.511	[3]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Generally soluble in common organic solvents.	[1]

Table 2: Chemical Identifiers

Identifier Type	Identifier	Source
IUPAC Name	1-bromo-2-nitro-4-(trifluoromethyl)benzene	[1]
Synonyms	3-Nitro-4-bromobenzotrifluoride, Benzene, 1-bromo-2-nitro-4-(trifluoromethyl)-	[1]
InChI	1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H	
InChIKey	PESPBNYBZVIGRO-UHFFFAOYSA-N	
SMILES	[O-]--INVALID-LINK--c1cc(ccc1Br)C(F)(F)F	

## Chemical Reactivity and Applications

The chemical reactivity of **4-Bromo-3-nitrobenzotrifluoride** is primarily dictated by its three functional groups: the bromo, nitro, and trifluoromethyl groups attached to the benzene ring.

- **Bromo Group:** The bromine atom is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions. It also readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in complex molecule synthesis.
- **Nitro Group:** The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH<sub>2</sub>), providing a synthetic handle for further functionalization, such as in the formation of amides or diazonium salts.
- **Trifluoromethyl Group:** The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity and metabolic stability of molecules. These properties are often desirable in the design of bioactive compounds.

Due to this versatile reactivity, **4-Bromo-3-nitrobenzotrifluoride** serves as a crucial building block in the synthesis of polysubstituted bisheterocycles, which are being investigated for their potential chemotherapeutic properties.[\[3\]](#)

## Experimental Protocols

### Synthesis of 4-Bromo-3-nitrobenzotrifluoride from 4-Chloro-3-nitrobenzotrifluoride

A common method for the synthesis of **4-Bromo-3-nitrobenzotrifluoride** involves a halogen exchange reaction from the corresponding chloro derivative. The following protocol is based on information from patent literature[\[4\]](#):

Materials:

- 4-Chloro-3-nitrobenzotrifluoride (1 equivalent)
- Cuprous bromide (CuBr) (1 equivalent)

- Lithium bromide (LiBr) (2 equivalents)
- Benzonitrile (solvent)
- Toluene (for extraction)
- Aqueous sodium bromide solution
- Sodium bisulfite solution

#### Procedure:

- A mixture of 4-chloro-3-nitrobenzotrifluoride, cuprous bromide, and lithium bromide in benzonitrile is prepared in a suitable reaction vessel.
- The reaction mixture is heated to 180 °C for 5 hours.
- After cooling, the mixture is extracted with toluene.
- The organic layer is washed sequentially with an aqueous solution of sodium bromide and a sodium bisulfite solution.
- The solvent is removed by evaporation under reduced pressure to yield the crude product.

#### Purification:

The crude **4-Bromo-3-nitrobenzotrifluoride** can be purified by vacuum distillation.

## Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of **4-Bromo-3-nitrobenzotrifluoride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy can be used to elucidate the structure of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (strong absorptions around 1530 and 1350  $\text{cm}^{-1}$ ) and the C-Br bond.

- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

## Visualizations

### Synthesis Workflow of 4-Bromo-3-nitrobenzotrifluoride

The following diagram illustrates the general workflow for the synthesis and purification of **4-Bromo-3-nitrobenzotrifluoride**.



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Caption: Synthesis and purification workflow for **4-Bromo-3-nitrobenzotrifluoride**.

## Safety Information

**4-Bromo-3-nitrobenzotrifluoride** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Classifications

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

Source:[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

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## References

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